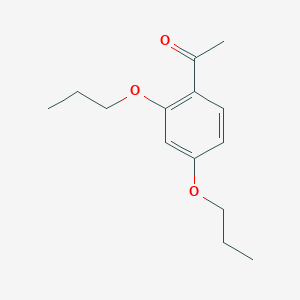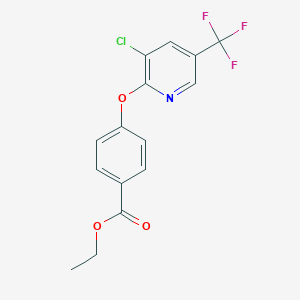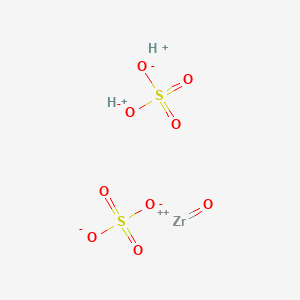
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
Vue d'ensemble
Description
Synthesis Analysis
SAVVApNA is synthesized through the stepwise coupling of amino acid derivatives and p-nitroanilide. The synthesis process involves the protection of functional groups, activation of carboxyl groups, and subsequent coupling reactions. The final product is purified through methods such as chromatography to achieve high purity for biochemical assays.
Molecular Structure Analysis
The molecular structure of SAVVApNA is characterized by its succinyl group attached to a tripeptide (Ala-Ala-Val-Ala) and terminated with a p-nitroanilide moiety. This structure is crucial for its specificity towards certain enzymes. X-ray crystallography and NMR studies have provided insights into the conformational preferences of SAVVApNA and its interactions with enzyme active sites.
Chemical Reactions and Properties
SAVVApNA is specifically designed to be hydrolyzed by certain enzymes, releasing p-nitroaniline, a chromogenic product that can be quantitatively measured. This hydrolysis reaction is often used to assay enzyme activity, specificity, and to study inhibitor effects. The chemical stability of SAVVApNA under various conditions is essential for its utility in biochemical assays.
Physical Properties Analysis
The physical properties of SAVVApNA, such as solubility in water and organic solvents, melting point, and absorption spectrum, are critical for its application in enzyme assays. Its high solubility in aqueous buffers and distinct absorbance peak due to the p-nitroanilide group facilitates easy measurement of enzyme activity.
Chemical Properties Analysis
The chemical properties of SAVVApNA, including its reactivity with specific enzymes and resistance to nonspecific hydrolysis, make it an invaluable tool in enzymology. Its specificity for certain proteases allows for the selective study of these enzymes in complex biological samples.
For detailed scientific research and further reading on the topic, please refer to the following sources:
- Hydrolysis of succinyl-trialanine p-nitroanilide by enzymes associated with human high-density lipoproteins (Maeda, Kobori, & Uzawa, 1983).
- Crystal structure analysis of papain-succinylated peptide complexes, elucidating the noncovalent binding mode of a common sequence of endogenous thiol protease inhibitors (Yamamoto et al., 1992).
- Identification of a succinyl-trialanine p-nitroanilide hydrolase in hog kidney cytosol as proline endopeptidase (Soeda, Ohyama, & Nagamatsu, 1984).
Applications De Recherche Scientifique
Proline Isomerase Activity Detection : It is utilized in two-dimensional 1H NMR exchange spectroscopy for detecting proline isomerase activity in FK506-binding protein (Justice et al., 1990).
Role in Vascular Connective Tissue Metabolism : Research suggests its hydrolytic activity may be significant in vascular connective tissue metabolism and function (Ito, Kwan, & Daniel, 1986).
Determining Elastase Activity : It serves as a synthetic substrate for determining elastase activity, hydrolyzed by enzymes associated with human high-density lipoproteins (Maeda, Kobori, & Uzawa, 1983).
Inhibitor of Papain : This compound acts as a noncompetitive reversible inhibitor of papain, illustrating its noncovalent binding mode at the atomic level (Yamamoto et al., 1992).
Chymotrypsin Activity Determination : It is used as a substrate for chymotrypsin, allowing for rapid determination of chymotrypsin levels (Delmar, Largman, Brodrick, & Geokas, 1979).
Elastolysis and Monocyte Chemotaxis : The oleoyl peptide, derived from this compound, has a protective effect against elastolysis by neutrophil elastase and kappa elastin-induced monocyte chemotaxis (Rasoamanantena et al., 1993).
Research on Insulin B Chain Cleavage : It is hydrolyzed by rat kidney neutral endopeptidase, which is used in research related to insulin B chain cleavage (Katayama & Kuwada, 1984).
Enzymatic Activity in Obstructive Jaundice : Elevated levels of serum succinyl (Ala)3-p-nitroanilide hydrolyzing elastase-like activity in patients with obstructive jaundice are due to two enzymes (Ishida, Ogawa, Mori, & Mega, 1987).
Orientations Futures
Propriétés
IUPAC Name |
4-[[1-[[1-[[3-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHIHIBYVIDMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393257 | |
| Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |
CAS RN |
108322-03-8 | |
| Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



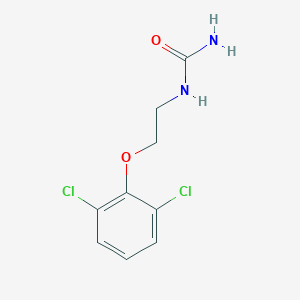
![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
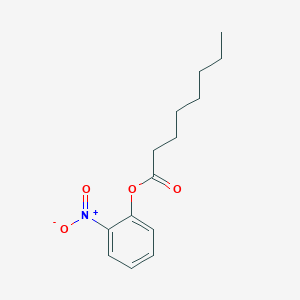

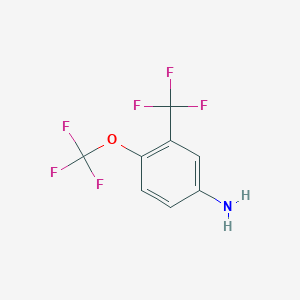
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)
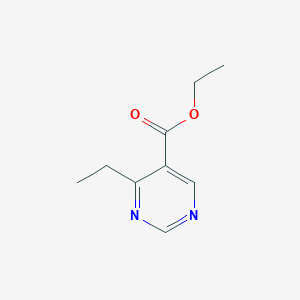
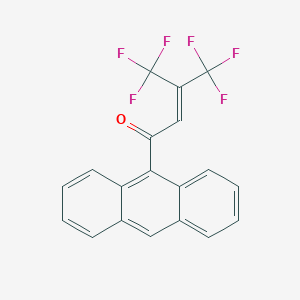
![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)
